molecular formula C13H17N3O B8166157 4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline

4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166157
M. Wt: 231.29 g/mol
InChI Key: IOWOIAIGZWXSFF-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline is an aromatic amine derivative featuring a pyrazole ring at the 2-position and an isobutoxy group (-O-C(CH3)2CH2) at the 4-position of the aniline core. This compound belongs to a class of substituted anilines widely studied for their applications in medicinal chemistry and agrochemicals, particularly due to the pyrazole moiety’s ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity .

Properties

IUPAC Name

4-(2-methylpropoxy)-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)9-17-11-4-5-12(14)13(8-11)16-7-3-6-15-16/h3-8,10H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWOIAIGZWXSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Aniline Moiety: The pyrazole derivative is then reacted with an appropriate aniline derivative under conditions that facilitate nucleophilic substitution.

    Introduction of the Isobutoxy Group: The final step involves the alkylation of the aniline nitrogen with an isobutyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aniline moiety can participate in nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-Isobutoxy-2-(1H-pyrazol-1-yl)aniline with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Properties
This compound 2-pyrazolyl, 4-isobutoxy 231.3 SNAr or coupling (hypothesized) Drug intermediates; enhanced lipophilicity
2-Methyl-4-(1H-pyrazol-1-yl)aniline 2-pyrazolyl, 4-methyl 173.2 Suzuki coupling (reported) Agrochemical precursors
4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline 5-pyrazolyl, 2-nitro, 4-fluoro 222.2 Electrophilic substitution Reactive intermediate for synthesis
4-(1H-Imidazol-1-yl)aniline 4-imidazolyl 145.2 Ullmann coupling Bioactive molecule scaffolds

Substituent Effects

  • This property is advantageous in drug design for enhanced bioavailability.
  • Nitro/Fluoro Groups : The nitro and fluoro substituents in ’s compound introduce strong electron-withdrawing effects, activating the ring for further electrophilic substitutions (e.g., amination or reduction) .
  • protease inhibition) .

Research Findings

  • Reactivity : The nitro group in ’s compound facilitates reduction to amines, a common step in pharmaceutical synthesis. In contrast, the isobutoxy group’s stability under acidic/basic conditions may limit downstream modifications .
  • Biological Activity : Pyrazole-containing anilines (e.g., ’s compound) are frequently explored as kinase inhibitors, while imidazole analogs () show promise in antimicrobial applications .

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